![molecular formula C19H21NO5 B181276 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]- CAS No. 102616-61-5](/img/structure/B181276.png)
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic derivative of safrole, which is a natural compound found in various plants.
Mechanism Of Action
The exact mechanism of action of 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in various physiological processes.
Biochemical And Physiological Effects
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and viral cells, and modulate the activity of certain neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low concentrations, which makes it a useful tool for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are various future directions for research on 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' that can be explored. One potential area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, viral infections, and neurological disorders. Additionally, the mechanism of action of this compound can be further elucidated to better understand its effects on various physiological processes.
Conclusion:
In conclusion, 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is a synthetic derivative of safrole that has shown significant potential as a pharmacological agent. It has been extensively studied for its antitumor, antifungal, antiviral, antidepressant, anxiolytic, and analgesic properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs with improved therapeutic properties.
Synthesis Methods
The synthesis of 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' involves the reaction of safrole with para-methoxybenzaldehyde and morpholine in the presence of a catalyst. The resulting product is a white to light yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant activity as an antitumor agent, antifungal agent, and antiviral agent. Additionally, it has been investigated for its potential as an antidepressant, anxiolytic, and analgesic.
properties
CAS RN |
102616-61-5 |
|---|---|
Product Name |
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]- |
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21NO5/c1-22-14-4-2-13(3-5-14)19(20-6-8-23-9-7-20)15-10-17-18(11-16(15)21)25-12-24-17/h2-5,10-11,19,21H,6-9,12H2,1H3 |
InChI Key |
KAHGBOHCJFKVGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
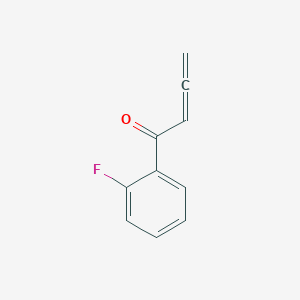
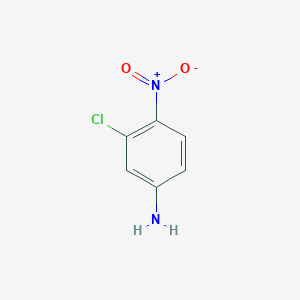
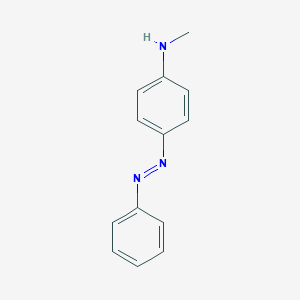
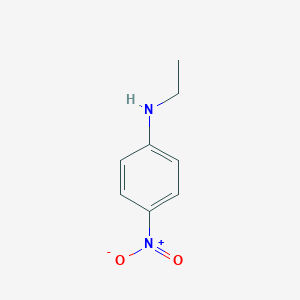
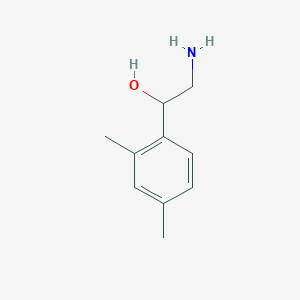
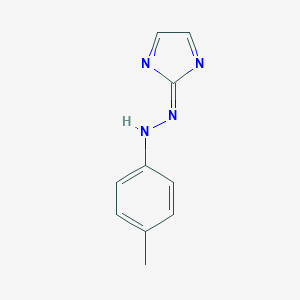
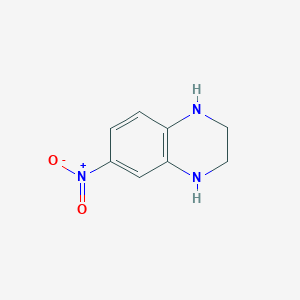
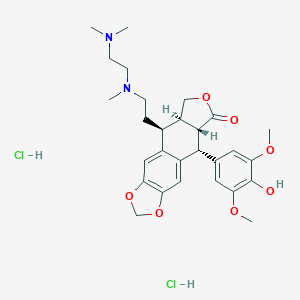

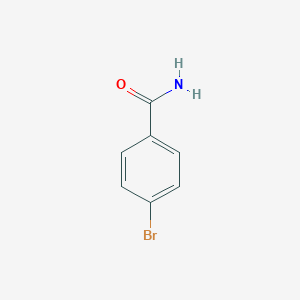

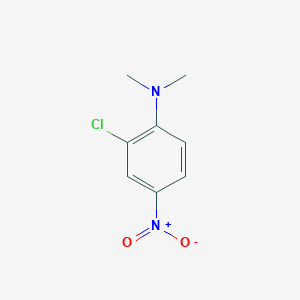
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)